5-Amino-2-(cyclopentyloxy)benzenesulfonamide
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Overview
Description
5-Amino-2-(cyclopentyloxy)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the cyclopentyloxy group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclopentyloxy)benzenesulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(cyclopentyloxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The cyclopentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Amino-2-(cyclopentyloxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclopentyloxy)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various biological effects. The inhibition of carbonic anhydrase can result in reduced cell proliferation and increased apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylbenzenesulfonamide
- 5-Amino-2-hydroxybenzenesulfonamide
- 5-Amino-2-chlorobenzenesulfonamide
Uniqueness
5-Amino-2-(cyclopentyloxy)benzenesulfonamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it more effective as an enzyme inhibitor.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-amino-2-cyclopentyloxybenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c12-8-5-6-10(11(7-8)17(13,14)15)16-9-3-1-2-4-9/h5-7,9H,1-4,12H2,(H2,13,14,15) |
InChI Key |
QGIOLSHPYUYMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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